4-(3-Chloropropanoyl)-2,6-dimethylmorpholine
Overview
Description
The compound “4-(3-Chloropropanoyl)-2,6-dimethylmorpholine” is a morpholine derivative. Morpholine is a common motif in organic chemistry and is present in various pharmaceuticals and agrochemicals . The “3-Chloropropanoyl” moiety suggests the presence of a three-carbon chain with a chlorine atom and a carbonyl group .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of an acid chloride with a suitable nucleophile. For instance, the synthesis of N-phenyl acrylamide involves the reaction of 3-chloropropanoyl chloride with α-aracyl(β-2-furyl)acrylic acid hydrazides . A similar approach might be used for the synthesis of "4-(3-Chloropropanoyl)-2,6-dimethylmorpholine" .Chemical Reactions Analysis
The reactivity of “4-(3-Chloropropanoyl)-2,6-dimethylmorpholine” would likely be influenced by the presence of the morpholine ring, the carbonyl group, and the chlorine atom. These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups (like the carbonyl group and the morpholine ring) would likely make the compound polar and potentially soluble in polar solvents .Scientific Research Applications
1. Synthesis of Mesoionic Triazolones
- Application Summary: 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine is used in the synthesis of mesoionic triazolones via a formal [3+2] cycloaddition between 4-phenyl-1,2,4-triazoline-3,5-dione and alkynes .
- Methods of Application: The chemical reaction between 1,2,4-Triazoline-3,5-diones (TADs) and alkynes has remained largely unexplored. The study demonstrates that 1,1,1,3,3,3-hexafluoro-2-propanol facilitates the unusual [3+2] cycloaddition between 4-phenyl-1,2,4-triazoline-3,5-dione and alkynes .
- Results or Outcomes: The reaction results in the formation of unprecedented mesoionic triazolones. The structural properties of the resulting triazolone have been investigated by employing X-ray diffraction analysis and Density Functional Theory (DFT) calculations .
2. Telescoped Continuous Flow Synthesis of Phenyl Acrylamide
- Application Summary: 4-(3-Chloropropanoyl)-2,6-dimethylmorpholine is used in the telescoped continuous flow synthesis of phenyl acrylamide .
- Methods of Application: Two alternative synthesis routes for the preparation of N-phenyl acrylamide, both based on the Schotten-Baumann reaction, one starting from 3-chloropropanoyl chloride and the other starting from acrylic acid .
- Results or Outcomes: The latter reaction, with a laboratory throughput of 16.5 g·h−1, low operation temperatures and the use of less hazardous chemicals, provides an efficient and sustainable alternative synthesis route of the desired acrylamides .
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-7-5-11(6-8(2)13-7)9(12)3-4-10/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQWWSMRKQHSIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588522 | |
Record name | 3-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloropropanoyl)-2,6-dimethylmorpholine | |
CAS RN |
915920-51-3 | |
Record name | 3-Chloro-1-(2,6-dimethyl-4-morpholinyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915920-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-1-(2,6-dimethylmorpholin-4-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70588522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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